molecular formula C14H19NO B14321452 N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline CAS No. 112165-14-7

N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline

Cat. No.: B14321452
CAS No.: 112165-14-7
M. Wt: 217.31 g/mol
InChI Key: GERISALHROPPPC-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline is a chemical compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a hydroxy group and an octa-2,7-dien-1-yl substituent attached to the nitrogen atom of the aniline ring. Aniline derivatives are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline typically involves the reaction of aniline with an appropriate octa-2,7-dien-1-yl precursor under specific conditions. One common method is the reaction of aniline with octa-2,7-dien-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxo-N-(octa-2,7-dien-1-yl)aniline.

    Reduction: Formation of N-amino-N-(octa-2,7-dien-1-yl)aniline.

    Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and sensors.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline involves its interaction with specific molecular targets and pathways. The hydroxy group and the aniline ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N-(octa-2,7-dien-1-yl)aniline: Characterized by the presence of a hydroxy group and an octa-2,7-dien-1-yl substituent.

    N-Hydroxy-N-(octa-2,7-dien-1-yl)benzamide: Similar structure but with a benzamide group instead of an aniline ring.

    N-Hydroxy-N-(octa-2,7-dien-1-yl)phenylamine: Similar structure but with a phenylamine group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity, while the octa-2,7-dien-1-yl substituent provides additional steric and electronic effects, making it a valuable compound for various applications.

Properties

CAS No.

112165-14-7

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-octa-2,7-dienyl-N-phenylhydroxylamine

InChI

InChI=1S/C14H19NO/c1-2-3-4-5-6-10-13-15(16)14-11-8-7-9-12-14/h2,6-12,16H,1,3-5,13H2

InChI Key

GERISALHROPPPC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=CCN(C1=CC=CC=C1)O

Origin of Product

United States

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